An In-depth Technical Guide to (Dimethylaminomethylene)dimethylammonium Chloride: Properties, Reactivity, and Synthetic Applications
An In-depth Technical Guide to (Dimethylaminomethylene)dimethylammonium Chloride: Properties, Reactivity, and Synthetic Applications
(Dimethylaminomethylene)dimethylammonium chloride , also known by the common name Gold's Reagent , is a versatile and reactive organic compound with significant applications in synthetic chemistry.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, tailored for researchers, scientists, and professionals in drug development.
Introduction to a Versatile Reagent
(Dimethylaminomethylene)dimethylammonium chloride is an amidine derivative with the chemical formula C5H13ClN2.[2] It is a quaternary ammonium salt that serves as a powerful reagent in various organic transformations.[3] Its utility stems from its ability to act as a formylating and aminomethylenating agent, enabling the synthesis of a wide range of heterocyclic compounds and other valuable intermediates.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of (Dimethylaminomethylene)dimethylammonium chloride is crucial for its effective use and characterization.
Physical Properties
The key physical properties of this reagent are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H13ClN2[4] |
| Molecular Weight | 136.62 g/mol [4] |
| Appearance | Light orange to yellow powder or crystals[3] |
| Melting Point | 130-139 °C (lit.)[5] |
| Solubility | Soluble in water[2] |
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of (Dimethylaminomethylene)dimethylammonium chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.[2]
Spectra for (Dimethylaminomethylene)dimethylammonium chloride are available in public databases for reference.[4][8]
Synthesis of (Dimethylaminomethylene)dimethylammonium Chloride
The synthesis of Gold's Reagent can be achieved through various methods. A common laboratory-scale preparation involves the reaction of N,N-dimethylformamide (DMF) with an activating agent like thionyl chloride.[9]
Synthetic Workflow: A Phased Reaction Approach
A patented method describes a phased reaction to control the process and improve purity.[9]
Caption: Phased synthesis of Gold's Reagent.
Experimental Protocol
-
Reaction Setup : In a suitable reaction vessel, N,N-dimethylformamide (DMF) is dissolved in a mixed solvent system of 2-methyl-1-propanol and water.[9]
-
Reagent Addition : An equimolar amount of thionyl chloride is added dropwise to the DMF solution.[9]
-
Phased Reaction :
-
Purification : After the reaction, sulfur dioxide (SO2) is removed under reduced pressure to yield the final product.[9]
This phased approach allows for controlled formation of the product and minimizes the presence of residual SO2.[9]
Chemical Reactivity and Mechanistic Insights
The reactivity of (Dimethylaminomethylene)dimethylammonium chloride is centered around its electrophilic carbon atom, making it susceptible to nucleophilic attack. This property is the basis for its utility as a formylating and aminomethylenating agent.
Role as a Formylating Agent
Formylation is a chemical process where a formyl group (-CHO) is introduced into a molecule.[10] Gold's Reagent can act as a formylating agent, for instance, in its reaction with Grignard reagents followed by acid-catalyzed hydrolysis to produce aldehydes.
Role as an Aminomethylenating Agent
The reagent is widely used for β-dimethylaminomethylenation, reacting with active methylene compounds, amines, and amides.[1] These reactions typically proceed under basic conditions.
Caption: General reactivity of Gold's Reagent.
The mechanism involves the nucleophilic attack of the substrate on the electrophilic carbon of the reagent, leading to the formation of an intermediate that subsequently eliminates dimethylamine to yield the final product.
Applications in Organic Synthesis
The unique reactivity of (Dimethylaminomethylene)dimethylammonium chloride makes it a valuable tool in the synthesis of various organic molecules, particularly heterocyclic compounds.
Synthesis of Heterocycles
This reagent is instrumental in the synthesis of nitrogen-containing heterocycles. For example, it is used in the preparation of:
-
Aminomethylene hydantoins and thiohydantoins.[2]
-
1,5-Disubstituted imidazoles.
-
Pyrimido[1,2-a][2][8][11]triazin-6-ones, where it acts as a one-carbon inserting synthon.[12][13]
Synthesis of Amides and Diacylamines
(Dimethylaminomethylene)dimethylammonium chloride can also be employed as a reagent for the synthesis of amides and diacylamines.[12][13]
Handling and Safety Considerations
(Dimethylaminomethylene)dimethylammonium chloride requires careful handling due to its potential hazards.
Hazard Identification
-
Skin and Eye Irritation : It is known to cause skin and serious eye irritation.[4]
-
Respiratory Irritation : May cause respiratory irritation.[4]
-
Moisture Sensitivity : The compound is sensitive to moisture.[12]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14][15]
-
Ventilation : Use in a well-ventilated area, such as a fume hood.[14]
-
Storage : Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[14]
-
Spills : In case of a spill, avoid generating dust and clean up using appropriate procedures.[14]
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[16][17]
Conclusion
(Dimethylaminomethylene)dimethylammonium chloride, or Gold's Reagent, is a highly effective and versatile reagent in organic synthesis. Its ability to act as a formylating and aminomethylenating agent provides a straightforward route to a variety of important organic molecules, including a wide range of heterocyclic compounds. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and successful application in research and development.
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(DIMETHYLAMINOMETHYLENE)DIMETHYLAMMONIUM CHLORIDE One Chongqing Chemdad Co. (URL: [Link])
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